REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N+:5]([O-])=[C:4]([CH3:10])[C:3]=1[CH3:11].C(OC(=O)C)(=[O:14])C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([CH2:10][OH:14])[C:3]=1[CH3:11]
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Name
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|
Quantity
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60 g
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Type
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reactant
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Smiles
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ClC1=C(C(=[N+](C=C1C)[O-])C)C
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Name
|
|
Quantity
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232 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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920 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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At 90-95° C.
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Type
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CUSTOM
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Details
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was kept at about 60° C.
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Type
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CONCENTRATION
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Details
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Under vacuum at about 60° C., the reaction mixture was concentrated until 820 mL
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Type
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DISTILLATION
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Details
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had been distilled off
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Type
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ADDITION
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Details
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Toluene (840 mL) was added
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Type
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DISTILLATION
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Details
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again, solvents were distilled off (940 mL)
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Type
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ADDITION
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Details
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Then, toluene (180 mL) and 40% aqueous NaOH (80 mL) were added before the reaction mixture
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Type
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ADDITION
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Details
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After addition of saturated aqueous sodium bicarbonate (120 mL)
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Type
|
CUSTOM
|
Details
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the phases were separated
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Type
|
EXTRACTION
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Details
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the aqueous layer was extracted once more with toluene (80 mL)
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Type
|
WASH
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Details
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Finally, the combined organic phase was washed with saturated aqueous sodium bicarbonate (120 mL)
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Name
|
|
Type
|
product
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Smiles
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ClC1=C(C(=NC=C1C)CO)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |